4-(4-Tolyloxy)biphenyl
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Overview
Description
4-(4-Tolyloxy)biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a tolyloxy group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tolyloxy)biphenyl typically involves the reaction of 4-bromotoluene with 4-hydroxybiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Bromotoluene+4-HydroxybiphenylK2CO3,DMF,Heatthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Tolyloxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The tolyloxy group can be oxidized to form corresponding quinones.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-(4-Tolyloxy)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Tolyloxy)biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
4,4’-Biphenol: A biphenyl derivative with hydroxyl groups on both phenyl rings.
4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms on both phenyl rings.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups on both phenyl rings.
Uniqueness: 4-(4-Tolyloxy)biphenyl is unique due to the presence of the tolyloxy group, which imparts specific chemical and physical properties
Properties
CAS No. |
51601-57-1 |
---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-methyl-4-(4-phenylphenoxy)benzene |
InChI |
InChI=1S/C19H16O/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
JENMQODMHFMXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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